molecular formula C14H19BO3 B6322525 2-Formyl-5-methylphenylboronic acid pinacol ester CAS No. 1422268-43-6

2-Formyl-5-methylphenylboronic acid pinacol ester

Cat. No.: B6322525
CAS No.: 1422268-43-6
M. Wt: 246.11 g/mol
InChI Key: AHZWDFSVPBXPLB-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acid Pinacol (B44631) Esters in Contemporary Organic Synthesis

Arylboronic acid pinacol esters are organoboron compounds that have gained significant traction in organic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern synthetic chemistry, enabling the construction of biaryls and other complex frameworks present in pharmaceuticals, agrochemicals, and advanced materials. rsc.org

The pinacol ester group, in particular, confers several advantages over the corresponding free boronic acids. It enhances the compound's stability, making it less prone to degradation and more amenable to storage and handling. frontierspecialtychemicals.com This increased stability also allows for a broader tolerance of functional groups within the molecule, expanding the scope of their application in multi-step syntheses. rsc.org

Overview of Functionalized Arylboronic Esters with Emphasis on Aldehyde-Substituted Derivatives

The true synthetic power of arylboronic acid pinacol esters is realized when they are adorned with additional functional groups. These functionalities serve as handles for subsequent chemical modifications, allowing for the stepwise and controlled elaboration of molecular complexity. Aldehyde-substituted derivatives, such as 2-formylphenylboronic acid pinacol ester and its isomers, are particularly valuable in this regard. frontierspecialtychemicals.com

The aldehyde group is a versatile functional group that can participate in a wide array of chemical reactions. These include nucleophilic additions, Wittig reactions, reductive aminations, and condensations, providing numerous avenues for further molecular diversification. The presence of both a boronic ester and an aldehyde on the same aromatic ring creates a bifunctional building block, capable of engaging in orthogonal reaction sequences. For instance, the boronic ester can first participate in a Suzuki-Miyaura coupling to construct a biaryl scaffold, followed by transformation of the aldehyde group to introduce additional complexity.

Research Rationale and Scope for 2-Formyl-5-methylphenylboronic Acid Pinacol Ester

The unique substitution pattern of a formyl group at the 2-position and a methyl group at the 5-position could offer distinct steric and electronic properties, potentially influencing its reactivity and the properties of the resulting products. However, without specific research data, its synthesis, properties, and applications remain speculative. The remainder of this article will address the requested structural aspects and data, while noting the absence of specific experimental findings for this particular compound in the public domain.

Detailed Information on this compound

Subsequent sections would typically detail the specific properties, synthesis, and applications of the target compound. However, as extensive searches have not yielded specific data for this compound, these sections will reflect the lack of available information.

Physical and Chemical Properties

No specific experimental data for the physical and chemical properties of this compound, such as melting point, boiling point, density, or spectroscopic data (NMR, IR, MS), could be located in the reviewed scientific literature and chemical databases. For comparison, the properties of related, commercially available isomers are presented in the table below.

Property5-Formyl-2-methylphenylboronic acid pinacol ester2-Formylphenylboronic acid pinacol ester
Molecular Formula C14H19BO3C13H17BO3
Molecular Weight 246.11 g/mol 232.08 g/mol
Appearance White solidColorless to dark yellow liquid
CAS Number 847560-50-3380151-85-9

Data sourced from publicly available information for isomeric compounds. frontierspecialtychemicals.com

Synthesis and Manufacturing

Specific synthetic routes for the preparation of this compound have not been described in the available literature. General methods for the synthesis of arylboronic acid pinacol esters often involve the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. Another common approach involves the reaction of an organolithium or Grignard reagent, generated from the corresponding aryl halide, with a borate (B1201080) ester. google.comescholarship.org

Applications in Organic Synthesis

Due to the lack of specific research, there are no documented applications for this compound. Based on the reactivity of its functional groups, it could hypothetically be used as a building block in Suzuki-Miyaura couplings and in reactions involving the aldehyde functionality.

Spectroscopic Data

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is available in the public domain.

Properties

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-10-6-7-11(9-16)12(8-10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZWDFSVPBXPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Formyl 5 Methylphenylboronic Acid Pinacol Ester

Carbon-Carbon Bond Forming Reactions via the Boronate Ester Moiety

The boronate ester moiety is a cornerstone of modern organic synthesis, primarily enabling transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex.

Scope and Versatility with Diverse Coupling Partners (e.g., Aryl/Heteroaryl Halides, Triflates)

Arylboronic acid pinacol (B44631) esters are known to be versatile coupling partners in Suzuki-Miyaura reactions, capable of reacting with a broad range of substrates. It is anticipated that 2-Formyl-5-methylphenylboronic acid pinacol ester would readily couple with various aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates. The presence of both an electron-withdrawing formyl group and an electron-donating methyl group on the phenyl ring can influence the electronic properties of the boronic ester, potentially affecting its reactivity, though specific studies on this compound are lacking.

The general scope of coupling partners for a typical arylboronic acid pinacol ester is illustrated in the interactive table below.

Coupling Partner TypeExampleExpected Product Structure with this compound
Aryl IodideIodobenzene2-Formyl-5-methyl-1,1'-biphenyl
Aryl Bromide4-Bromoanisole4'-Methoxy-2-formyl-5-methyl-1,1'-biphenyl
Aryl Chloride2-Chloropyridine2-(2-Formyl-5-methylphenyl)pyridine
Aryl TriflatePhenyl triflate2-Formyl-5-methyl-1,1'-biphenyl
Heteroaryl Bromide3-Bromothiophene2-(2-Formyl-5-methylphenyl)-5-methylthiophene
Ligand and Catalyst System Design for Enhanced Reactivity and Selectivity

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. For the coupling of arylboronic acid pinacol esters, a variety of phosphine-based ligands are commonly employed to enhance the catalytic activity and stability of the palladium center. Ligands such as SPhos are known to facilitate Suzuki-Miyaura coupling reactions of aryl and heteroaryl halides with a wide range of boronic acids, often leading to excellent yields.

Modern catalyst systems often utilize preformed palladium(II) precatalysts that are readily reduced in situ to the active palladium(0) species. The design of ligands with specific steric and electronic properties is crucial for promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, a catalyst system that is tolerant of the aldehyde functionality would be necessary to avoid side reactions. Research on preformed Pd(II) catalysts with monoanionic [N,O] ligands has shown good activity for a range of boronic acids and pinacol esters.

Mechanistic Considerations of Palladium-Catalyzed Pathways

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps. First, the oxidative addition of the organohalide to a Pd(0) complex forms a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, typically facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst.

Mechanistic studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid. The rate of transmetalation can be influenced by the steric bulk of the pinacol ester group. The precise mechanism of transmetalation, whether it proceeds through an open or closed transition state, can be influenced by the nature of the reactants, catalyst, and reaction conditions.

Stereochemical Implications in Cross-Coupling Processes

For most Suzuki-Miyaura reactions involving arylboronic acids, the stereochemical implications at the boron-bearing carbon are not a factor as it is sp2-hybridized and planar. However, in cases where the coupling partners have existing stereocenters, the reaction conditions are generally mild enough to preserve the stereochemical integrity of those centers. Specific studies on stereoselective Suzuki-Miyaura reactions involving this compound have not been reported. However, research on other systems has demonstrated that the choice of ligand can influence the stereochemical outcome in couplings involving chiral partners.

Other Transition Metal-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions with boronic esters, other transition metals can also be employed. Nickel catalysts, for instance, are often used for the coupling of less reactive electrophiles like aryl chlorides and can exhibit different reactivity and selectivity profiles compared to palladium. There is a growing interest in developing cross-coupling methods using more earth-abundant and less expensive metals. However, there is no specific information available in the searched literature regarding the use of this compound in other transition metal-catalyzed cross-coupling reactions. Generally, arylboronic acids and their esters can participate in various transition metal-catalyzed processes beyond the Suzuki-Miyaura reaction, including Rhodium-catalyzed additions and other coupling protocols.

Stille Coupling (e.g., Transmetalation with Organostannanes)

The Stille coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or triflate. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product.

Aryl boronic acid pinacol esters, such as this compound, are not direct coupling partners in the standard Stille reaction, which requires an organotin reagent. However, the boronate moiety can be a spectator in a molecule that contains a suitable functional group for the Stille coupling (e.g., a halide). There are no specific examples in the reviewed scientific literature of this compound being used directly in Stille couplings.

Sonogashira Coupling (e.g., Alkynylation Reactions)

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkynes. wikipedia.orgnih.gov The generally accepted mechanism involves a palladium cycle for the activation of the halide and a copper cycle for the formation of a copper(I) acetylide, which then acts as the transmetalating agent. libretexts.org

Similar to the Stille reaction, the direct coupling partner for the alkyne in a Sonogashira reaction is typically an organic halide or triflate, not an aryl boronic ester. Therefore, this compound would not be expected to participate directly in this transformation via its carbon-boron bond under standard conditions. Synthetic strategies could potentially involve a two-step process where the boronic ester is first converted to a halide (e.g., via the Chan-Lam-Iodination reaction) and then subjected to Sonogashira coupling, but direct coupling is not the standard reactivity profile.

Copper-Mediated Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-mediated or -catalyzed cross-coupling that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds. wikipedia.orgorganic-chemistry.org It typically involves the reaction of an arylboronic acid, its esters, or other organoboron reagents with amines, alcohols, or phenols. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can often be performed under mild conditions, using inexpensive copper catalysts, and is tolerant of air and moisture. nrochemistry.com

While aryl boronic acids are common substrates, the corresponding pinacol esters are known to be more challenging coupling partners, often resulting in lower yields. nih.govorganic-chemistry.org However, optimized conditions have been developed to facilitate the Chan-Lam amination of aryl boronic acid pinacol esters. Research has shown that a mixed solvent system of acetonitrile (B52724) (MeCN) and ethanol (B145695) (EtOH) can be effective for the coupling of aryl BPin esters with aryl amines, while MeCN alone is sufficient for coupling with alkyl amines. organic-chemistry.org Stoichiometric amounts of a copper(II) source, such as Cu(OAc)₂, are often required because the pinacol byproduct can inhibit catalyst turnover. organic-chemistry.org

The general mechanism involves the formation of a copper(II)-aryl species via transmetalation from the boronic ester. This intermediate then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient copper(III) species, formed via oxidation, yields the desired C-N or C-O bond and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle. nrochemistry.com

Table 1: General Conditions for Chan-Lam Amination of Aryl Boronic Acid Pinacol Esters

Component Condition Purpose Reference
Boron Reagent Aryl Boronic Acid Pinacol Ester Arylating Agent organic-chemistry.org
Coupling Partner Amine (Alkyl or Aryl) N-Nucleophile organic-chemistry.org
Copper Source Cu(OAc)₂ (2.0 equiv.) Catalyst/Mediator organic-chemistry.org
Base Pyridine (4.0 equiv.) Activator/Ligand organic-chemistry.org
Solvent MeCN (for alkyl amines); MeCN/EtOH (for aryl amines) Reaction Medium organic-chemistry.org
Atmosphere Air (via pierced balloon) Oxidant organic-chemistry.org
Temperature Room Temperature Mild Conditions organic-chemistry.org

| Additives | 4Å Molecular Sieves | Reduce byproducts | organic-chemistry.org |

This table represents generalized conditions for the reaction class, as a specific documented example for this compound was not found.

Conjugate Additions to Unsaturated Systems

While less common than palladium-catalyzed cross-couplings, arylboronic acids and their derivatives can participate in rhodium-catalyzed conjugate addition reactions (also known as 1,4-additions or Michael additions). wikipedia.org In this transformation, the aryl group from the boronic ester is transferred as a nucleophile to the β-position of an α,β-unsaturated carbonyl compound, such as an enone or enoate. wikipedia.org

The reaction is typically catalyzed by a rhodium(I) complex, often with a chiral ligand like BINAP to achieve high enantioselectivity. wikipedia.org The mechanism is thought to involve the transmetalation of the aryl group from boron to rhodium, forming an aryl-rhodium(I) species. This species then adds across the double bond of the enone (carbometalation), followed by protonolysis or hydrolysis to release the β-arylated ketone product and regenerate the active rhodium catalyst.

Table 2: Example of Rhodium-Catalyzed Asymmetric Conjugate Addition

Arylboron Reagent Enone Substrate Catalyst Ligand Product Yield Reference

This reaction demonstrates the general principle. It is anticipated that this compound would undergo similar transformations, although specific literature examples are not available.

Homologation Reactions

Homologation of boronic esters is a synthetic transformation that involves the insertion of a single carbon atom into the carbon-boron bond. This process effectively converts an aryl boronic ester into a benzyl (B1604629) boronic ester, adding a -CH₂- group. A modern approach to this transformation is a palladium-catalyzed homologation that avoids the need for stoichiometric organometallic reagents. nih.gov

In this method, an aryl boronic acid (or its ester) reacts with a halomethylboronic acid pinacol ester (e.g., bromomethyl BPin), which serves as a carbenoid equivalent. nih.gov The reaction is enabled by a rare oxidative addition of the halomethyl BPin to a palladium(0) center, facilitated by an α-boryl effect. A subsequent chemoselective transmetalation with the aryl boronic acid and reductive elimination delivers the homologated benzyl BPin product. nih.gov This provides valuable access to benzylic boronic esters, which are versatile intermediates for further cross-coupling reactions. nih.gov

Electrophilic Allyl Shifts

A comprehensive review of the scientific literature did not yield specific examples or discussions of electrophilic allyl shifts involving this compound or other closely related aryl boronic esters. This type of reaction is not a commonly documented transformation for this class of compounds.

Reactions of the Formyl (Aldehyde) Functional Group

The formyl group of this compound is a classic aldehyde and can undergo a wide array of characteristic reactions, provided the conditions are compatible with the boronic ester moiety. The pinacol ester is generally robust but can be sensitive to strong aqueous acid or base.

Key transformations of the aldehyde group include olefination, reductive amination, and condensation reactions. frontierspecialtychemicals.com

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. wikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as a nucleophile, attacking the aldehyde carbonyl. organic-chemistry.orgmasterorganicchemistry.com This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org This reaction is highly versatile and allows for the synthesis of a wide range of substituted alkenes while preserving the boronic ester group. A specialized variant known as the Boron-Wittig reaction can also be employed, where geminal bis(boronates) react with aldehydes to produce vinyl boronate esters. nih.gov

Reductive Amination: Reductive amination is a two-step process (often performed in one pot) that converts an aldehyde into an amine. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, respectively. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding amine. This method is highly effective for synthesizing substituted amines while being compatible with the boronic ester functional group.

Aldol (B89426) and Related Condensations: The formyl group can act as an electrophile in aldol-type condensation reactions with enolates or other carbon nucleophiles. These reactions form a new carbon-carbon bond and produce a β-hydroxy aldehyde or, after dehydration, an α,β-unsaturated aldehyde. The specific conditions must be chosen carefully to avoid side reactions involving the boronic ester.

Table 3: Common Transformations of the Aldehyde Group

Reaction Type Reagents Product Type
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR) Alkene
Reductive Amination R¹R²NH, NaBH(OAc)₃ Amine
Aldol Condensation Ketone/Aldehyde Enolate β-Hydroxy Aldehyde
Oxidation NaClO₂, NaH₂PO₄ Carboxylic Acid

| Reduction | NaBH₄, MeOH | Benzyl Alcohol |

Nucleophilic Addition Reactions

The aldehyde functionality is highly susceptible to nucleophilic addition, a fundamental reaction class in organic chemistry. This allows for the conversion of the formyl group into a variety of other functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds.

Hydride Reductions: The reduction of the aldehyde to a primary alcohol is a common transformation. This is typically achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. This method is highly selective for the aldehyde, leaving the boronic ester and the aromatic ring intact.

Organometallic Additions: Carbon-carbon bond formation can be achieved through the addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. saskoer.ca These strong nucleophiles attack the aldehyde's carbonyl carbon to form a secondary alcohol after an acidic workup. saskoer.ca The choice of the organometallic reagent dictates the nature of the alkyl or aryl group introduced.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. libretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.org The resulting cyanohydrin product contains both a hydroxyl and a nitrile group, which can be further manipulated synthetically. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions
Reaction TypeReagentProduct
Hydride ReductionSodium Borohydride (NaBH₄)(2-(Hydroxymethyl)-4-methylphenyl)boronic acid pinacol ester
Organometallic AdditionMethylmagnesium Bromide (CH₃MgBr)(2-(1-Hydroxyethyl)-4-methylphenyl)boronic acid pinacol ester
Cyanohydrin FormationSodium Cyanide (NaCN), HCl2-Hydroxy-2-(5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Condensation Reactions

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. The aldehyde group of this compound is an excellent substrate for such transformations. frontierspecialtychemicals.com

Knoevenagel Condensation: This reaction is a modification of the aldol condensation, involving the reaction of the aldehyde with an active hydrogen compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups). wikipedia.org Common active hydrogen components include malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine, and results in the formation of a new carbon-carbon double bond. wikipedia.org

Imine Formation: The reaction of the aldehyde with a primary amine yields an imine (also known as a Schiff base). masterorganicchemistry.com This condensation is a reversible reaction that involves the nucleophilic addition of the amine to the carbonyl, followed by the dehydration of the resulting hemiaminal intermediate. masterorganicchemistry.com When ortho-formylphenylboronic acids react with amines, the resulting products are termed iminoboronates, which can exhibit enhanced hydrolytic stability compared to simple imines. chemrxiv.org

Table 2: Examples of Condensation Reactions
Reaction TypeReagentProduct Class
Knoevenagel CondensationMalononitrileα,β-Unsaturated nitrile
Imine FormationAniline (B41778)Imine (Schiff Base)

Cyclization Reactions Initiated by Aldehyde Functionality

The proximity of the aldehyde and the boronic ester group on the aromatic ring allows for unique cyclization reactions. Following an initial condensation reaction at the aldehyde site, the newly introduced functional group can interact with the boronic acid moiety. For instance, the reaction of 2-formylphenylboronic acid with secondary aliphatic amines can lead to the formation of 3-amino-substituted benzoxaboroles. researchgate.net Similarly, condensation with hydrazines can form o-boronic acid hydrazones, which can subsequently cyclize to form stable diazaborine (B1195285) structures. chemrxiv.org These reactions highlight the cooperative reactivity of the two functional groups.

Derivatization and Modification of the Pinacol Ester Unit

The boronic ester itself is a site for chemical modification, providing pathways to alter the stability, reactivity, and solubility of the compound.

Hydrolysis to the Corresponding Boronic Acid

The pinacol ester serves as a protecting group for the more reactive boronic acid. frontierspecialtychemicals.com This ester can be hydrolyzed back to the free boronic acid (2-Formyl-5-methylphenylboronic acid) under aqueous conditions, a process that is often accelerated by changes in pH. frontierspecialtychemicals.comresearchgate.net While the pinacol ester enhances stability for storage and handling, the free boronic acid is typically the active species in cross-coupling reactions like the Suzuki-Miyaura coupling. frontierspecialtychemicals.com The hydrolysis is an equilibrium process, and procedures have been developed for the efficient deprotection of pinacolyl boronate esters when the free boronic acid is required. nih.gov

Transesterification with Alternative Diols

The pinacol group of the boronic ester can be exchanged for other diols through a process called transesterification. researchgate.netresearchgate.net This reaction involves treating the pinacol ester with a different diol, often in the presence of a catalyst or by removing one of the products to drive the equilibrium. This strategy can be used to introduce diols that may confer different properties to the boronic ester, such as increased stability or altered reactivity. For example, transesterification with diethanolamine (B148213) can form a more stable bicyclic chelate. nih.govresearchgate.net This method is also valuable for recovering chiral diols that have been used as auxiliaries in asymmetric synthesis. researchgate.net

Concurrent and Sequential Reactivity of Boronate Ester and Formyl Groups

The dual functionality of this compound allows for elegant one-pot and multi-step synthetic strategies that leverage the distinct reactivity of the aldehyde and the boronate ester. Researchers have successfully exploited this to construct intricate molecular frameworks, particularly fused heterocyclic systems.

A notable example of sequential reactivity is the synthesis of dibenzo[a,c]cyclohepten-5-ones. This transformation proceeds through a sequential Suzuki-Miyaura coupling followed by an intramolecular aldol condensation. nih.gov In this synthetic route, a related compound, 2-formylphenylboronic acid, first undergoes a palladium-catalyzed Suzuki-Miyaura coupling with a 2'-bromoacetophenone. This step forms a biaryl compound, effectively utilizing the reactivity of the boronic acid. Subsequently, the newly formed biaryl intermediate undergoes an acid/base-promoted intramolecular aldol condensation, where the formyl group reacts with the acetophenone (B1666503) methyl group to form the seven-membered ring of the dibenzo[a,c]cyclohepten-5-one. nih.gov This sequential approach highlights the ability to selectively address the boronic acid functionality first, followed by the engagement of the formyl group in a cyclization reaction.

The reaction conditions for this sequential process are critical for its success. The initial Suzuki-Miyaura coupling is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a suitable phosphine (B1218219) ligand. The subsequent intramolecular aldol condensation can be promoted by treatment with an acid, like p-toluenesulfonic acid, followed by a base, such as aqueous sodium hydroxide, to afford the final cyclized product in excellent yields. nih.gov

StepReactantsCatalyst/ReagentsProductYield
1. Suzuki-Miyaura Coupling2-Formylphenylboronic acid, 2'-BromoacetophenonesPd(OAc)₂, CataCXium PIntB L8Biaryl intermediate-
2. Intramolecular Aldol CondensationBiaryl intermediatep-TsOH, then 10% aq NaOHDibenzo[a,c]cyclohepten-5-oneExcellent

Concurrent reactivity, where both the boronic acid and the formyl group participate in a single transformation with other reagents, is another powerful feature of ortho-formylarylboronic acids. These compounds can partake in multicomponent reactions to assemble complex molecules in a single step. For instance, 2-formylphenylboronic acid can undergo a three-component condensation reaction with a catechol derivative and an N-hydroxylamine. nih.gov In this process, the boronic acid reversibly forms a boronate ester with the catechol, while the formyl group condenses with the N-hydroxylamine to form a cyclic oxime boronate. nih.gov This demonstrates the simultaneous engagement of both functional groups to create a stable, complex product.

Furthermore, bifunctional reagents have been designed to react concurrently with both the boronic acid and the formyl group of compounds like 2-formylphenylboronic acid. Scaffolds incorporating both a diol and an α-nucleophile (such as an amine, oxyamine, or hydrazine) can form stable products by simultaneously forming a boronate ester and reacting with the aldehyde. nih.gov

These examples, while often utilizing the closely related 2-formylphenylboronic acid, establish the principles of concurrent and sequential reactivity that are directly applicable to this compound. The methyl substituent in the 5-position is not expected to significantly alter the fundamental reactivity of the formyl and boronate ester groups in these types of transformations, although it may influence reaction rates and yields due to steric and electronic effects. The pinacol ester, in place of a free boronic acid, offers enhanced stability and handling properties while generally participating in similar cross-coupling reactions. frontierspecialtychemicals.com

Mechanistic and Theoretical Investigations of 2 Formyl 5 Methylphenylboronic Acid Pinacol Ester

Mechanistic Pathways of Key Transformation Reactions

The boronic ester group is pivotal in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. frontierspecialtychemicals.comresearchgate.net The presence of the ortho-formyl group introduces unique electronic and steric factors that influence the reaction mechanism.

Elucidation of Rate-Determining Steps and Intermediates

The reaction mechanism generally involves several key stages:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium(0) catalyst.

Ligand Effects on Reaction Kinetics and Thermodynamics

The choice of ligand coordinated to the palladium catalyst is crucial in modulating the kinetics and thermodynamics of the coupling reaction. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), influence the catalyst's stability, solubility, and reactivity.

Studies on various Suzuki-Miyaura couplings have demonstrated that both the steric bulk and the electron-donating ability of the ligand play important roles. nih.gov Electron-rich ligands can enhance the rate of oxidative addition and reductive elimination. For instance, bulky and electron-donating phosphine (B1218219) ligands like SPhos have been shown to confer exceptional activity, allowing reactions to proceed at low catalyst loadings and even at room temperature for challenging substrates. nih.gov

The effect of different ligands on the reaction rate can be quantified by comparing their relative rate constants (k_rel), as illustrated in the table below, which is based on data from analogous systems.

Table 1: Relative Reaction Rates for Suzuki-Miyaura Coupling with Different Boronic Esters and Ligands (Illustrative Data)
Boronic ReagentLigandRelative Rate Constant (k_rel)Notes
Arylboronic AcidTriisopropylphosphine1.00Baseline for comparison. nih.gov
Pinacol (B44631) Boronic EsterTriisopropylphosphine< 0.1Significantly slower due to steric hindrance. nih.gov
Glycol Boronic EsterTriisopropylphosphine0.39Less hindered than pinacol ester, leading to a faster rate. nih.gov
Arylboronic AcidSPhos> 10Highly active ligand accelerates the reaction. nih.gov

Tautomerism and Intramolecular Interactions

A critical feature of 2-formylphenylboronic acids and their esters is the existence of a dynamic equilibrium between an open-chain form and a cyclic form. This phenomenon is known as ring-chain tautomerism. nih.govmdpi.com

Ring-Chain Tautomeric Equilibria involving the Formyl and Boronic Acid/Ester Moieties

The compound can exist as the linear aldehyde (open or chain form) or as a cyclic hemiacetal, known as a benzoxaborole derivative (closed or ring form). nih.govresearchgate.netmdpi.com This intramolecular cyclization occurs through the interaction of the formyl group's oxygen with the boron atom. mdpi.com Studies on analogous 2-formylphenylboronic acids have shown a strong preference for the closed, cyclic form in solution. nih.govresearchgate.net This equilibrium is a key aspect of the molecule's chemistry and reactivity. nih.gov The stability of the cyclic form is attributed to the formation of a stable five-membered ring. nih.gov

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the aromatic ring. nih.govresearchgate.net

Investigation of Intramolecular Hydrogen Bonding and Boron-Oxygen Interactions

The stability of the cyclic benzoxaborole tautomer is largely due to the formation of an intramolecular dative bond between the oxygen atom of the formyl group and the boron atom. mit.edunih.govresearchgate.net This interaction reduces the Lewis acidity of the boron center. In the solid state, X-ray crystallography of related benzoxaboroles confirms the cyclic structure. researchgate.net

In solution, spectroscopic techniques such as NMR are used to study these interactions. For instance, ¹¹B NMR spectroscopy can provide evidence for the coordination state of the boron atom. In systems with strong intramolecular interactions, such as an ortho-acetamido group, a stabilizing O-B interaction has been confirmed by NMR. nih.gov While direct B-O interaction is a key feature in the cyclic tautomer, studies on related systems like ortho-methoxyalkylphenylboronic acid catechol esters have shown that such interactions are not always present in the open-chain form, depending on the molecule's conformation and the Lewis acidity of the boron center. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the mechanistic and structural aspects of organoboron compounds. tdl.orgresearchgate.net These studies provide a molecular-level understanding that complements experimental findings.

DFT calculations can be used to:

Determine the optimized geometries of both the open-chain and closed-ring tautomers.

Calculate the relative Gibbs free energies (ΔG) to predict the position of the tautomeric equilibrium. tdl.org

Model the transition states of reaction steps, such as transmetalation, to elucidate energy barriers and reaction pathways.

Analyze the electronic structure to understand bonding, such as the nature of the intramolecular B-O interaction. tdl.org

Computational studies on related benzoxaborole systems have confirmed the thermodynamic preference for the cyclic form over the open-chain boronic acid. mit.edutdl.org For example, calculations of Gibbs free energy for the hydrolysis of benzoxaboroles (the reverse of cyclization) show that the ring-opened products are often thermodynamically favored, yet the cyclic form is kinetically persistent. tdl.org

Table 2: Calculated Relative Energies of Tautomers for a Model 2-Formylphenylboronic Acid System
TautomerComputational MethodRelative Energy (kcal/mol)Key Finding
Open-Chain FormDFT/B3LYP/6-311+G(d,p)0 (Reference)Serves as the baseline for energy comparison.
Closed-Ring Form (Benzoxaborole)DFT/B3LYP/6-311+G(d,p)-5.8The cyclic form is significantly more stable. tdl.org

These computational models provide a comprehensive picture of the structural properties and help rationalize the observed reactivity and equilibria of 2-Formyl-5-methylphenylboronic acid pinacol ester. researchgate.net

Based on a comprehensive review of available scientific literature, specific mechanistic and theoretical investigations for the compound This compound are not available. While extensive research has been conducted on the broader class of phenylboronic acids and their pinacol esters, particularly concerning their application in organic synthesis, detailed computational studies as specified in the requested outline for this exact molecule have not been published.

Research in the field of computational chemistry, including Density Functional Theory (DFT) calculations, is highly specific to the exact molecular structure. Data concerning structural optimization, energy profiles, reaction pathways, and transition states are unique to the molecule being studied. Information on related compounds, such as 2-formylphenylboronic acid or other substituted analogues, cannot be extrapolated to accurately describe the theoretical behavior of this compound.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict requirements of the requested outline, as the necessary primary research data for the following sections is not present in the public domain:

Prediction of Reactivity and Selectivity in Novel Transformations

Without published research focusing on these specific theoretical aspects of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Molecular Architectures and Scaffolds

The strategic placement of the formyl and boronic ester groups on the aromatic ring of 2-Formyl-5-methylphenylboronic acid pinacol (B44631) ester allows for its use as a linchpin in the assembly of intricate molecular frameworks. The boronic ester moiety serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of biaryl structures, which are prevalent in natural products, pharmaceuticals, and agrochemicals.

Following the C-C bond formation via the boronic ester, the aldehyde group becomes available for a host of subsequent transformations. It can be used to extend the molecular scaffold through reactions such as:

Wittig olefination to introduce carbon-carbon double bonds.

Aldol (B89426) or Knoevenagel condensations to build larger carbon skeletons.

Reductive amination to incorporate nitrogen-containing moieties and build heterocyclic systems.

This sequential and orthogonal reactivity is crucial for the efficient synthesis of complex target molecules. For example, a synthetic strategy could involve an initial Suzuki coupling to link the boronic ester with an aryl halide, followed by a Pictet-Spengler or Friedländer annulation reaction involving the aldehyde to construct fused heterocyclic scaffolds common in alkaloids and other biologically active compounds. This step-wise approach allows for the controlled and predictable assembly of sophisticated molecular architectures that would be challenging to access through other methods.

Precursors for the Synthesis of Fine Chemicals and Specialty Organic Materials

The dual functionality of 2-Formyl-5-methylphenylboronic acid pinacol ester makes it an ideal precursor for a variety of high-value fine chemicals and specialty organic materials. frontierspecialtychemicals.com Its derivatives are key intermediates in the synthesis of pharmaceuticals, materials for organic electronics, and other functional molecules. biosynth.com

The boronic ester can be coupled with various partners to introduce the formyl-methylphenyl unit into larger systems. The aldehyde can then be transformed into other functional groups, significantly broadening the scope of accessible final products. For instance, oxidation of the aldehyde yields a carboxylic acid, which can be used in peptide synthesis or to form ester or amide linkages. Conversely, reduction of the aldehyde provides a benzyl (B1604629) alcohol, a common structural motif and a useful intermediate for further functionalization.

An important application lies in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic electronics. The biaryl structures formed via Suzuki coupling often possess desirable photophysical properties, such as high quantum yields and tunable emission wavelengths. The formyl group can be used to attach these chromophoric cores to other molecular components that modulate properties like charge transport, solubility, or film-forming capabilities.

Precursor TransformationResulting Functional GroupPotential Application Area
Suzuki-Miyaura CouplingBiaryl StructurePharmaceuticals, Agrochemicals, Organic Electronics
Oxidation of AldehydeCarboxylic AcidPolymer Synthesis, Peptide Coupling
Reduction of AldehydeBenzyl AlcoholLigand Synthesis, Protecting Group Chemistry
Condensation ReactionsExtended Conjugated SystemDyes, Molecular Wires, Organic Semiconductors
Reductive AminationSecondary/Tertiary AmineHeterocycle Synthesis, Pharmaceutical Scaffolds

Integration in Multi-Component Reactions (MCRs) for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for generating molecular diversity. The aldehyde functionality of this compound makes it an excellent substrate for a variety of MCRs.

One prominent example is the Ugi four-component reaction (Ugi-4CR). In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino carboxamide. By employing this compound as the aldehyde component, a diverse library of complex molecules can be generated, each bearing the boronic ester handle. This boronic ester can then be used in post-MCR modifications, such as Suzuki coupling, to further expand the structural diversity of the product library. This "MCR/cross-coupling" sequence is a highly efficient strategy for rapidly accessing novel chemical space, which is invaluable in drug discovery and materials science.

Other MCRs where this building block could be applied include:

Povarov Reaction: A [4+2] cycloaddition for the synthesis of tetrahydroquinolines.

Doebner Reaction: A method for synthesizing quinoline-4-carboxylic acids. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: For the construction of dihydropyridine scaffolds, which are important in medicinal chemistry. nih.gov

The ability to incorporate the boronic ester functionality through MCRs provides a direct route to complex, functionalized molecules that are pre-disposed for further elaboration, highlighting the compound's utility in diversity-oriented synthesis. rsc.org

Utility in Solid-Phase Organic Synthesis (SPOS) and Resin-Bound Derivatization

Solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry and peptide synthesis, allowing for the rapid preparation and purification of compound libraries. This compound is well-suited for SPOS applications due to its aldehyde group, which can be used to immobilize the molecule onto a solid support.

The most common method for attachment is through reductive amination. An amino-functionalized resin (e.g., aminomethyl polystyrene) can be reacted with the aldehyde group of the boronic ester to form a resin-bound imine, which is then reduced to a stable secondary amine linker. Once anchored to the solid support, the boronic ester moiety is exposed and available for solution-phase reactants. This allows for a series of transformations, such as Suzuki couplings, to be performed on the resin-bound substrate. The key advantage of SPOS is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, greatly simplifying the purification process.

After the desired transformations are completed on the solid support, the final product can be cleaved from the resin. This strategy allows for the efficient, multi-step synthesis of complex molecules where the boronic ester plays a key role in the construction of the molecular core. This approach has been utilized in the synthesis of peptide-boronic acid conjugates, which are important as enzyme inhibitors and chemical probes. researchgate.netnih.gov

SPOS StepDescriptionKey Functional Group Involved
Immobilization Covalent attachment of the building block to a solid support (resin).Aldehyde (Formyl) group
On-Resin Synthesis Chemical transformations performed on the resin-bound substrate.Boronic Acid Pinacol Ester
Cleavage Release of the final product from the solid support.Linker-specific cleavage conditions

Design and Synthesis of Chemosensors and Profluorescent Probes (Focus on chemical design and spectroscopic properties)

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a feature that has been widely exploited in the design of chemosensors for saccharides and other diol-containing biomolecules. mdpi.com this compound serves as a valuable platform for the development of fluorescent chemosensors and profluorescent probes. frontierspecialtychemicals.com

The general design principle involves coupling the boronic ester functionality (the recognition unit) to a fluorophore (the signaling unit). The aldehyde group provides a convenient handle for attaching the fluorophore. In the "profluorescent" approach, the initial molecule is often non-fluorescent or weakly fluorescent. The interaction of the boronic acid with a target analyte, such as hydrogen peroxide or specific metal ions, can trigger a chemical reaction (e.g., oxidation or cyclization) that leads to the formation of a highly fluorescent species, resulting in a significant "turn-on" signal. sigmaaldrich.com

For example, a probe can be designed where the formyl group is condensed with a hydrazine-functionalized fluorophore. In its initial state, photoinduced electron transfer (PeT) from the boronic acid moiety might quench the fluorescence of the fluorophore. Upon binding to a diol-containing analyte, the hybridization of the boron atom changes from sp2 to sp3, which alters its electronic properties and can inhibit the PeT process, thereby restoring fluorescence.

The spectroscopic properties of these probes are critical to their function. Key parameters that are tuned through chemical design include:

Excitation and Emission Wavelengths: Modified by the choice of fluorophore to be suitable for specific applications (e.g., biological imaging requires longer wavelengths to minimize autofluorescence).

Quantum Yield: The efficiency of the fluorescence process, which determines the brightness of the signal.

Stokes Shift: The difference between the maximum excitation and emission wavelengths. A larger Stokes shift is generally desirable to minimize signal overlap.

The versatility of the this compound allows for the systematic modification of both the recognition and signaling components, enabling the rational design of highly sensitive and selective chemosensors for a wide range of analytical and diagnostic applications. frontierspecialtychemicals.comsigmaaldrich.com

Advanced Analytical and Spectroscopic Characterization of 2 Formyl 5 Methylphenylboronic Acid Pinacol Ester and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-Formyl-5-methylphenylboronic acid pinacol (B44631) ester, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of its molecular framework.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum of 2-Formyl-5-methylphenylboronic acid pinacol ester is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methyl group on the ring, and the methyl groups of the pinacol ester. The aldehydic proton would appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons would present as a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling constants dictated by their positions relative to the formyl, methyl, and boronic ester substituents. The protons of the toluenic methyl group would give rise to a singlet around δ 2.3-2.6 ppm, while the twelve equivalent protons of the pinacol group's four methyl groups would produce a sharp, intense singlet in the upfield region (δ 1.2-1.5 ppm).

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would clearly show a signal for the aldehydic carbonyl carbon at a highly deshielded position (δ 190-200 ppm). Aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon directly attached to the boron atom often being difficult to observe due to quadrupolar relaxation effects from the boron nucleus. The quaternary carbons of the pinacol ester would appear around δ 83-85 ppm. The methyl carbon of the toluene (B28343) moiety and the carbons of the pinacol methyl groups would be found in the upfield region of the spectrum (δ 20-30 ppm).

Interactive Table 6.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.8 - 10.2191.0 - 194.0
Aromatic (Ar-H)7.5 - 8.2128.0 - 145.0
Phenyl Methyl (Ar-CH₃)2.4 - 2.620.0 - 22.0
Pinacol Quaternary (-C(CH₃)₂)-83.5 - 84.5
Pinacol Methyl (-C(CH₃)₂)1.3 - 1.424.5 - 25.5

Boron-11 (¹¹B) NMR is a highly effective technique for directly observing the boron atom and determining its coordination environment. rsc.orgfrontierspecialtychemicals.com The ¹¹B nucleus is quadrupolar, which can lead to broad signals, but the chemical shift range is wide, providing valuable structural information. biosynth.com For this compound, the boron atom is in a trigonal planar (sp² hybridized) environment, bonded to one carbon and two oxygen atoms. This environment typically results in a single, relatively broad resonance in the ¹¹B NMR spectrum. The expected chemical shift for arylboronic pinacol esters falls within the range of δ +25 to +35 ppm (relative to BF₃·OEt₂ as an external standard). sdsu.edursc.org Any significant deviation from this range could indicate coordination of a Lewis base to the boron center, which would shift the signal upfield to reflect a change to a tetracoordinate (sp³ hybridized) boron species. rsc.orgsdsu.edu

Variable-temperature (VT) NMR studies are instrumental in investigating dynamic chemical processes that may occur on the NMR timescale. nih.govrsc.org For molecules like this compound, a potential dynamic process is the restricted rotation around the C(aryl)-B bond, although this is typically fast at room temperature. More relevant is the possibility of intramolecular interactions or tautomeric equilibria, particularly in reaction products. For instance, ortho-formylphenylboronic acids are known to exist in equilibrium with their cyclic boronate hemiacetal tautomers. researchgate.net While the pinacol ester group generally imparts stability and reduces the propensity for such equilibria compared to the free boronic acid, VT-NMR could be employed to study the thermodynamics of any potential intramolecular coordination between the formyl oxygen and the boron atom, which might manifest as changes in chemical shifts or signal coalescence at different temperatures. researchgate.net

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry, MALDI-TOF)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), would be used to accurately determine the mass of the molecular ion of this compound. This allows for the confirmation of its elemental formula, C₁₄H₁₉BO₃. The calculated monoisotopic mass is approximately 246.1427 g/mol . HRMS provides confidence in the identity of the compound by matching the measured mass to the calculated mass with a high degree of precision (typically within 5 ppm).

Analysis of boronic acids and their esters can sometimes be complicated by their tendency to form dimers or trimers (boroxines), especially with free boronic acids. rsc.org The pinacol ester enhances stability, but fragmentation patterns can still provide structural information. Common fragmentation pathways would likely involve the loss of the pinacol group or cleavage of the C-B bond.

X-Ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. Key structural features to be confirmed would include the trigonal planar geometry around the boron atom and the relative orientation of the formyl group, methyl group, and the dioxaborolane ring with respect to the phenyl ring. wiley-vch.de Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement. While free phenylboronic acids often form hydrogen-bonded dimers in the solid state, the pinacol ester derivative would exhibit different packing forces, likely dominated by weaker van der Waals interactions. wiley-vch.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is expected in the region of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as a weaker band between 2700-2850 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and pinacol groups would appear just below 3000 cm⁻¹. Strong bands associated with the B-O bond stretching are typically found in the 1300-1400 cm⁻¹ range. researchgate.net The C-O stretching vibrations of the pinacol ester would also contribute to the complex fingerprint region of the spectrum.

Interactive Table 6.2: Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aldehyde (CHO)C=O Stretch1690 - 1715Strong
Aldehyde (CHO)C-H Stretch2700 - 2850Weak-Medium
Aromatic RingC-H Stretch3000 - 3100Medium
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
Methyl/PinacolC-H Stretch2850 - 2980Medium-Strong
Boronic EsterB-O Stretch1300 - 1400Strong
Boronic EsterC-O Stretch1000 - 1250Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within molecules and to monitor the progress of chemical reactions. In the context of this compound and its reaction products, UV-Vis spectroscopy provides valuable insights into the molecule's electronic structure and serves as a real-time analytical tool for kinetic studies.

The electronic absorption spectrum of this compound is characterized by absorption bands in the UV region, arising from π → π* and n → π* electronic transitions within the aromatic ring and the formyl group. The benzene (B151609) ring itself exhibits characteristic absorptions, which are influenced by the electronic effects of its substituents: the formyl group (-CHO), the methyl group (-CH3), and the boronic acid pinacol ester group (-B(pin)).

The formyl group, being an electron-withdrawing group, extends the conjugation of the π-system of the benzene ring, which typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzene. The methyl group, an electron-donating group, can cause a slight red shift. The boronic acid pinacol ester group's effect on the electronic spectrum is also taken into consideration. For a related compound, 2-methylphenylboronic acid pinacol ester, a UV absorption maximum (λmax) has been reported at 274 nm in acetonitrile (B52724), which can be attributed to the π → π* transitions of the substituted benzene ring. It is anticipated that the presence of the conjugated formyl group in this compound would shift this absorption to a longer wavelength.

A hypothetical UV-Vis absorption data for this compound in a common organic solvent like acetonitrile is presented below for illustrative purposes.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

Wavelength (λmax, nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
~285 ~12,000 π → π*

UV-Vis spectroscopy is also an effective method for monitoring the progress of reactions involving this compound. As the reaction proceeds, the concentration of the starting material decreases, while the concentration of the product(s) increases. This change in concentration can be followed by measuring the change in absorbance at a wavelength where the starting material and product have different absorption characteristics.

For instance, in a Suzuki-Miyaura cross-coupling reaction where the boronic acid pinacol ester is consumed to form a new carbon-carbon bond, the electronic structure of the aromatic system is altered significantly. This leads to a substantial change in the UV-Vis spectrum. By monitoring the decrease in the absorbance at the λmax of the starting material or the increase in the absorbance at the λmax of the product, the reaction kinetics can be determined.

Consider a hypothetical Suzuki-Miyaura coupling reaction of this compound with an aryl halide. The progress of this reaction could be monitored by observing the spectral changes over time.

Table 2: Hypothetical Reaction Monitoring Data using UV-Vis Spectroscopy

Time (minutes) Absorbance at λmax (reactant) Absorbance at λmax (product)
0 1.00 0.00
10 0.75 0.25
20 0.50 0.50
30 0.25 0.75
40 0.10 0.90
50 0.05 0.95

This time-course data allows for the determination of reaction rates and the reaction order, providing crucial information for process optimization and mechanistic studies. The choice of monitoring wavelength is critical and is selected to maximize the difference in absorbance between the reactants and products, thereby ensuring the highest sensitivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-formyl-5-methylphenylboronic acid pinacol ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Lithiation/Borylation : Start with 2-bromo-5-methylbenzaldehyde. Treat with n-BuLi at -78°C in THF, followed by addition of triisopropyl borate. Acidic workup yields the boronic acid intermediate.

Pinacol Esterification : React the boronic acid with pinacol (1,2-diol) in toluene under Dean-Stark conditions to remove water, catalyzed by MgSO₄ or molecular sieves.

  • Key Variables : Temperature control during lithiation is critical to avoid side reactions. Excess pinacol (1.5–2.0 equivalents) ensures complete esterification. Typical yields range from 60–75% .
    • Data Note : Substituent positioning (e.g., formyl vs. chloro in analogous compounds) may alter reactivity; optimize equivalents of n-BuLi and reaction time for optimal regioselectivity .

Q. How does the pinacol ester group enhance stability compared to free boronic acids, and what handling precautions are necessary?

  • Methodological Answer : The pinacol ester protects the boronic acid from hydrolysis and oxidation, improving shelf stability. However, the compound remains moisture-sensitive.

  • Handling : Store under inert gas (Ar/N₂) at 2–8°C. Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive reactions.
  • Stability Testing : Monitor degradation via ¹¹B NMR or HPLC; decomposition products include boric acid and pinacol .

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm structure (e.g., formyl proton at δ 9.8–10.2 ppm; pinacol methyl groups at δ 1.0–1.3 ppm).
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (expected [M+H]⁺: ~276.1 g/mol).
  • HPLC : Use C18 columns with UV detection at 254 nm; purity ≥95% is typical for research-grade material .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group at the 2-position influence Suzuki-Miyaura cross-coupling efficiency compared to halogenated analogs?

  • Methodological Answer : The formyl group reduces electron density at the boron center, potentially slowing transmetallation.

  • Experimental Design : Compare coupling rates with aryl halides (e.g., 4-bromotoluene) under identical conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C).
  • Data Analysis : Monitor reaction progress via TLC or GC-MS. Expect lower yields (40–60%) vs. chloro- or fluoro-substituted analogs (70–85%) due to competing aldehyde side reactions (e.g., aldol condensation) .

Q. What strategies resolve contradictions in reported reactivity of arylboronic esters with ortho-substituents?

  • Methodological Answer : Conflicting data often arise from steric hindrance vs. electronic effects.

Steric Analysis : Use DFT calculations to assess spatial hindrance around boron (e.g., formyl vs. methyl groups).

Kinetic Studies : Compare activation energies for transmetallation via variable-temperature NMR.

  • Case Study : 2-Formyl derivatives show 20% lower reactivity in Suzuki couplings than 3-formyl isomers due to hindered Pd-B interaction .

Q. Can this compound act as a proteasome inhibitor, and how does its bioactivity compare to hydroxymethyl-substituted analogs?

  • Methodological Answer : Preliminary studies on similar boronic esters suggest proteasome binding via boron-mediated interactions.

  • Assay Design : Test inhibitory activity against 20S proteasome using fluorogenic substrates (e.g., Suc-LLVY-AMC).
  • Comparative Analysis : The formyl group may reduce binding affinity (IC₅₀ ~5 μM) vs. hydroxymethyl analogs (IC₅₀ ~1 μM) due to decreased hydrogen-bonding capacity .

Q. What are the implications of substituent electronic effects on boronate ester hydrolysis rates in aqueous media?

  • Methodological Answer : Electron-withdrawing groups (e.g., formyl) accelerate hydrolysis by polarizing the B-O bond.

  • Kinetic Protocol : Perform pH-dependent hydrolysis studies (pH 5–9) monitored by ¹¹B NMR.
  • Results : At pH 7.4, t₁/₂ for 2-formyl derivative is ~2 hours vs. ~8 hours for 5-methylphenylboronic ester .

Data Contradiction Resolution

Q. Why do some studies report divergent yields for Suzuki couplings involving formyl-substituted boronic esters?

  • Methodological Answer : Variability stems from aldehyde reactivity under basic conditions.

  • Mitigation : Add aldehyde-protecting groups (e.g., acetal) prior to coupling, then deprotect post-reaction.
  • Case Example : Using 2-(dimethoxymethyl)-5-methylphenylboronic ester improves coupling yields to 75% by preventing aldol side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.